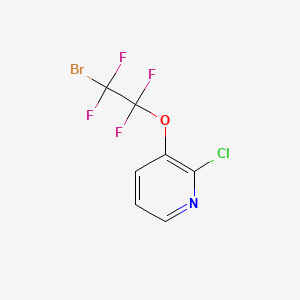
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a bromo-tetrafluoroethoxy group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine typically involves the reaction of 2-chloropyridine with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
科学研究应用
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine has several applications in scientific research, including:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.
Environmental chemistry: It can be employed in the analysis and detection of environmental pollutants due to its reactivity with certain analytes.
作用机制
The mechanism of action of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 1-Bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
- 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane
- Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate
Uniqueness
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine is unique due to the combination of its pyridine ring and the bromo-tetrafluoroethoxy group. This structure imparts distinct chemical properties, such as increased electron density and reactivity, making it valuable for specific synthetic applications and research purposes.
属性
分子式 |
C7H3BrClF4NO |
|---|---|
分子量 |
308.45 g/mol |
IUPAC 名称 |
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine |
InChI |
InChI=1S/C7H3BrClF4NO/c8-6(10,11)7(12,13)15-4-2-1-3-14-5(4)9/h1-3H |
InChI 键 |
ZLYVRJUOPRNIRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Cl)OC(C(F)(F)Br)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















